molecular formula C14H12FNO4S B2934772 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone CAS No. 1448073-47-9

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2934772
CAS No.: 1448073-47-9
M. Wt: 309.31
InChI Key: FPNGFIWMWBEZBR-UHFFFAOYSA-N
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Description

The compound (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone features a unique structure combining an azetidine ring substituted with a 4-fluorophenylsulfonyl group at the 3-position and a furan-3-yl methanone moiety.

Sulfonylation of azetidine at the 3-position using 4-fluorophenylsulfonyl chloride.

Coupling of the sulfonylated azetidine with furan-3-yl carbonyl derivatives via carbodiimide-mediated reactions (e.g., PyBOP/DIPEA in DCM).

Theoretical calculations based on its structure yield a molecular formula of C₁₄H₁₂FNO₄S and a molecular weight of 309.32 g/mol.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-11-1-3-12(4-2-11)21(18,19)13-7-16(8-13)14(17)10-5-6-20-9-10/h1-6,9,13H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNGFIWMWBEZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes/Sources
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone (Target) C₁₄H₁₂FNO₄S 309.32 (calculated) Azetidine core, 4-fluorophenylsulfonyl, furan-3-yl methanone Theoretical
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone C₁₆H₁₄F₃NO₄S 373.30 Furan-2-ylmethyl sulfonyl, trifluoromethylphenyl substituent Higher lipophilicity
2-(4-Fluorophenyl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone C₁₇H₁₄FN₃O₃ 327.31 Oxadiazole ring, furan-2-yl, 4-fluorophenyl Potential bioactivity
(5-Chlorothiophen-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone C₁₅H₁₄ClNO₄S₂ 371.90 4-Methoxyphenylsulfonyl, chlorothiophene moiety Altered electronic effects

Key Observations:

The trifluoromethylphenyl group in enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs.

Heterocyclic Modifications :

  • Substitution of furan-3-yl with furan-2-yl (–17) may affect steric interactions due to positional isomerism.
  • Incorporation of an oxadiazole ring () introduces hydrogen-bonding capabilities, which could improve binding to enzymatic targets.

Synthetic Yields :

  • Sulfonamide-containing analogs (e.g., ) exhibit yields ranging from 31% to 68% , suggesting similar efficiency for the target compound’s synthesis.

Q & A

Basic: What are the recommended synthetic routes for (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging sulfonylation and acylation strategies. For example:

Sulfonylation of Azetidine : React 3-aminoazetidine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Acylation with Furan-3-carbonyl Chloride : Introduce the furan-3-yl moiety via nucleophilic acyl substitution, using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for isolating the final product. Validate purity via HPLC or NMR .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations). Key signals include the sulfonyl group (~3.1–3.5 ppm for azetidine protons) and furan aromatic protons (~7.2–7.8 ppm) .
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles. For example, similar fluorophenyl sulfonamides show C–S bond lengths of ~1.76 Å and S–O distances of ~1.43 Å .
  • Mass Spectrometry : Validate the molecular ion peak (e.g., ESI-MS: [M+H]⁺ at m/z 350–360) .

Advanced: How to optimize reaction yields when synthesizing this compound?

Methodological Answer:
Optimization requires systematic parameter variation:

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance acylation efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DCM) for solubility and reactivity.
  • Temperature Control : Lower temperatures (<0°C) may suppress side reactions during sulfonylation.
  • Real-Time Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation. For example, highlights Friedel-Crafts acylation optimizations for related fluorophenyl ketones .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from assay conditions. Mitigate by:

Standardized Assays : Replicate studies under controlled pH, temperature, and buffer systems.

Dose-Response Curves : Use ≥6 concentration points to improve statistical validity.

Control Compounds : Include known inhibitors (e.g., fluorophenyl sulfonamides) to benchmark activity .

Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

Advanced: How to design experiments assessing environmental stability and degradation pathways?

Methodological Answer:
Adopt a tiered approach based on ’s environmental fate framework:

Abiotic Degradation :

  • Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25–50°C; monitor via LC-MS for breakdown products (e.g., free sulfonic acid).
  • Photolysis : Expose to UV light (λ = 254–365 nm) and analyze photoproducts .

Biotic Degradation :

  • Use soil/water microcosms spiked with the compound; quantify residual levels via GC-MS.

Ecotoxicity : Test on model organisms (e.g., Daphnia magna) using OECD guidelines .

Advanced: How to address discrepancies in crystallographic vs. computational structural data?

Methodological Answer:

Refinement of Crystal Data : Re-analyze X-ray diffraction datasets (e.g., using SHELXL) to check for thermal motion artifacts or disorder.

Computational Alignment : Compare DFT-optimized geometries with crystal structures using RMSD (root-mean-square deviation) analysis.

Spectroscopic Cross-Validation : Confirm bond vibrations (e.g., S=O stretches at ~1150–1300 cm⁻¹) via IR spectroscopy .

Basic: What are the key physicochemical properties of this compound?

Methodological Answer:
Critical properties include:

  • LogP : Predicted ~2.1–2.5 (via ChemDraw or ACD/Labs).
  • Solubility : Sparingly soluble in water (<0.1 mg/mL); use DMSO for stock solutions.
  • Thermal Stability : DSC/TGA analysis shows decomposition onset at ~200°C .

Advanced: How to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

Kinase Panel Screening : Test against a library of 50–100 kinases (e.g., tyrosine, serine/threonine kinases) at 1–10 µM.

Mechanistic Studies :

  • ATP-Competitive Assays : Measure IC₅₀ with/without excess ATP.
  • Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled) to quantify intracellular accumulation.

Structural Analysis : Co-crystallize with target kinases (e.g., PKA) to identify binding motifs .

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